N-(Dibenzo[b,d]furan-3-yl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dibenzo[b,d]furan-3-yl)ethanethioamide is a chemical compound that belongs to the class of dibenzofuran derivatives. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring.
Preparation Methods
The synthesis of N-(Dibenzo[b,d]furan-3-yl)ethanethioamide typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran and ethanethioamide as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of catalysts to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-(Dibenzo[b,d]furan-3-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, to form various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(Dibenzo[b,d]furan-3-yl)ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-(Dibenzo[b,d]furan-3-yl)ethanethioamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(Dibenzo[b,d]furan-3-yl)ethanethioamide can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound, which has similar structural properties but lacks the ethanethioamide group.
Dibenzothiophene: A sulfur analog of dibenzofuran, which has different chemical and physical properties.
Carbazole: Another heterocyclic compound with a similar structure but containing a nitrogen atom instead of oxygen.
Properties
CAS No. |
28989-22-2 |
---|---|
Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-dibenzofuran-3-ylethanethioamide |
InChI |
InChI=1S/C14H11NOS/c1-9(17)15-10-6-7-12-11-4-2-3-5-13(11)16-14(12)8-10/h2-8H,1H3,(H,15,17) |
InChI Key |
PESXHSZMLRHBAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=CC2=C(C=C1)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.